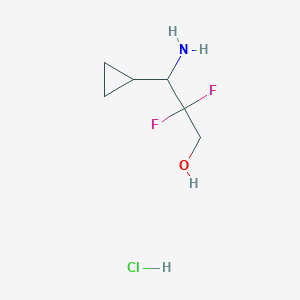
3-AMINO-3-CYCLOPROPYL-2,2-DIFLUOROPROPAN-1-OL HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride is a chemical compound with the molecular formula C6H11F2NO·HCl. It is a white crystalline powder that is soluble in water and commonly used in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride typically involves the reaction of 3-amino-2,2-difluoropropanol with hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and pH to optimize the yield and quality of the product. The compound is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized as a curing agent, catalyst, and additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2,2-difluoropropan-1-ol: A similar compound with slight structural differences.
3-Cyclopropyl-2,2-difluoropropan-1-amine hydrochloride: Another related compound with different functional groups
Uniqueness
3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
IUPAC Name |
3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8,3-10)5(9)4-1-2-4;/h4-5,10H,1-3,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSFJPVZJQSEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(CO)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
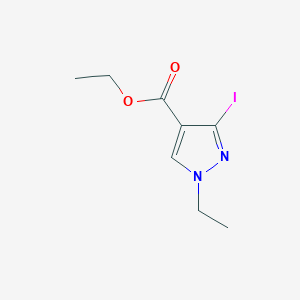
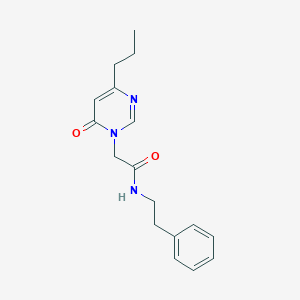
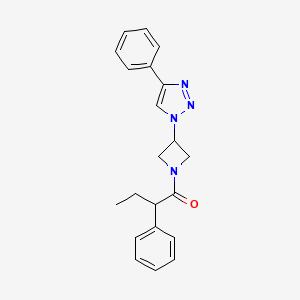

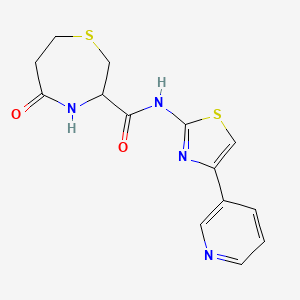
![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2962091.png)
![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2962095.png)
![3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2962096.png)
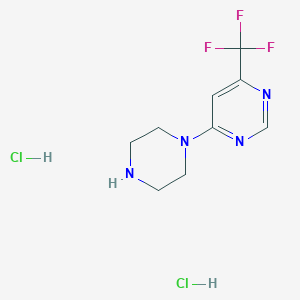
![N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2962100.png)
![6-chloro-N-{2-[(6-chloropyridin-3-yl)formamido]-4-methylpentyl}-N-ethylpyridine-3-carboxamide](/img/structure/B2962102.png)
![(3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one](/img/structure/B2962105.png)
